molecular formula C37H30ClIrOP2- B078070 Carbonylchlorobis(triphenylphosphine)iridium(I) CAS No. 14871-41-1

Carbonylchlorobis(triphenylphosphine)iridium(I)

Cat. No. B078070
CAS RN: 14871-41-1
M. Wt: 780.2 g/mol
InChI Key: VSPLSJCNZPDHCN-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of Carbonylchlorobis(triphenylphosphine)iridium(I) and related complexes typically involves the reaction of iridium precursors with triphenylphosphine and other reagents to introduce the carbonyl and chloro ligands. One example includes the reaction of trans-chlorobis(triphenylphosphine)dinitrogeniridium(I) with carbon disulfide, leading to the formation of various intermediates and ultimately yielding a thiocarbonyl iridium(I) complex (Kubota & Carey, 1970).

Molecular Structure Analysis

The molecular structure of Carbonylchlorobis(triphenylphosphine)iridium(I) complexes has been elucidated using single-crystal X-ray diffraction. These analyses reveal the square-planar geometry typical of iridium(I) complexes, with the iridium atom coordinated by two phosphine ligands, a chloride, and a carbonyl group, demonstrating the octahedral coordination environment (Kuwabara & Bau, 1994).

Chemical Reactions and Properties

Carbonylchlorobis(triphenylphosphine)iridium(I) undergoes a variety of chemical reactions, reflecting its utility in organometallic chemistry. For instance, it can reversibly bind carbon monoxide, indicating its potential as a catalyst in reactions involving CO activation and transfer (Vaska, 1966). Additionally, reactions with silanes and germanes have been reported, leading to the formation of adducts that further underscore the complex's reactivity towards various substrates (Ebsworth & Leitch, 1973).

Scientific Research Applications

  • Oxygen-Carrying Properties : Vaska's compound, chloro-carbonyl-bis(triphenylphosphine)-iridium, can take up molecular oxygen in solution. This property suggests potential applications in synthetic systems mimicking biological oxygen transport or storage processes (L. Vaska, 1963).

  • Homogeneous Hydrogenation : The compound is useful in homogeneous hydrogenation processes, especially when activated with hydrogen peroxide. This application is important in chemical synthesis, particularly in the hydrogenation of olefins (F. V. Rantwijk, T. Spek, H. V. Bekkum, 1972).

  • Reversible Reaction with Carbon Monoxide : It reacts reversibly with carbon monoxide under normal conditions, forming a metal complex-CO adduct. This reversible binding is significant in catalysis and sensor development (L. Vaska, 1966).

  • Intermediates in Chemical Synthesis : This compound is involved in forming various intermediates in chemical synthesis, such as trans-chlorobis(triphenylphosphine)(thiocarbonyl)iridium(I). Such intermediates are crucial in the development of new organometallic compounds (M. Kubota, Colleen R. Carey, 1970).

  • Reactions with Silanes and Germanes : It reacts with SiH3X and GeH4 to form adducts, which is important in the field of materials science and for understanding silicon and germanium chemistry (E. Ebsworth, D. M. Leitch, 1973).

  • X-ray Crystallography Studies : The compound has been studied using X-ray diffraction, which provides insights into its molecular structure. Such information is essential for understanding its reactivity and potential applications in catalysis and materials science (E. Kuwabara, R. Bau, 1994).

Safety And Hazards

Carbonylchlorobis(triphenylphosphine)iridium(I) is toxic if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray, and to use only outdoors or in a well-ventilated area .

Future Directions

Carbonylchlorobis(triphenylphosphine)iridium(I) is generally immediately available in most volumes. High purity, submicron, and nanopowder forms may be considered . It is a part of many standard grades when applicable, including Mil Spec (military grade); ACS, Reagent and Technical Grade; Food, Agricultural and Pharmaceutical Grade; Optical Grade, USP and EP/BP (European Pharmacopoeia/British Pharmacopoeia) and follows applicable ASTM testing standards .

properties

IUPAC Name

formaldehyde;iridium;triphenylphosphane;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C18H15P.CH2O.ClH.Ir/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2;;/h2*1-15H;1H2;1H;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBRIWYFLOPNYFT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=O.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Ir]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H32ClIrOP2-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

782.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellow crystalline powder; [Acros Organics MSDS]
Record name Carbonylbis(triphenylphosphine)iridium chloride
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
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Product Name

Carbonylchlorobis(triphenylphosphine)iridium(I)

CAS RN

14871-41-1
Record name Iridium, carbonylchlorobis(triphenylphosphine)-
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Record name Carbonylchlorobis(triphenylphosphine)iridium
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
RT Mehdi, JD Miller - Journal of the Chemical Society, Dalton …, 1984 - pubs.rsc.org
The oxidative addition of diaryl ditellurides to [IrCl(CO)(PPh3)2] in toluene solution has been followed by visible spectrophotometry. The reaction is first order in the concentration of …
Number of citations: 6 pubs.rsc.org
MC Ball, JM Pope - Journal of the Chemical Society, Dalton …, 1973 - pubs.rsc.org
The kinetics of addition of HCl gas to the solid complex [IrClCO(PPh3)2] to form the trans-chloro-octahedral species have been studied. The rate-controlling step is chemical reaction at …
Number of citations: 2 pubs.rsc.org
F van Rantwijk, TG Spek… - Recueil des Travaux …, 1972 - Wiley Online Library
Chlorotris (triphenylphosphine) iridium (I) and trans‐carbonylchlorobis (triphenylphosphine) iridium (I) have been treated with hydrogen peroxide to yield catalysts for homogeneous …
Number of citations: 13 onlinelibrary.wiley.com
RE Cobbledick, FWB Einstein, N Farrell… - Journal of the …, 1977 - pubs.rsc.org
Vaska's complexes [IrX(CO)(PPh3)2](X = Cl or Br) react with aryldiazonium tetrafluoroborates to form cationic iridium(III) aryldiazenato-complexes of the type [{Ir(X)(N2Ar)(CO)(PPh3)2}n]…
Number of citations: 12 pubs.rsc.org
PD Brotherton, CL Raston, AH White… - Journal of the Chemical …, 1976 - pubs.rsc.org
The crystal structures of the oxidative-addition products of trans-[IrCl(CO)(PPh3)2] with HgCl2 and HgBr2 have been determined by X-ray diffraction. The structure of [IrCl2(HgCl)(CO)(…
Number of citations: 7 pubs.rsc.org
EAV Ebsworth, DM Leitch - Journal of the Chemical Society, Dalton …, 1973 - pubs.rsc.org
Vaska's compound, trans-carbonylchlorobis(triphenylphosphine)iridium(I), reacts with SiH3X (X = H, Cl, Br, I) and with GeH4 in benzene at room temperature to give insoluble 1 : 1 …
Number of citations: 4 pubs.rsc.org
N Kameda - Die Makromolekulare Chemie, Rapid …, 1981 - Wiley Online Library
The previous paper') reports on a kinetic study on the polymerization of methyl methacrylate (MMA) initiated by carbonylchlorobis (triphenylphosphine) iridium (I)(IrCl (CO)(PPh, h) and …
Number of citations: 4 onlinelibrary.wiley.com
P Gabriel, LG Xie, DJ Dixon* - Organic Syntheses, 2003 - Wiley Online Library
This article describes the procedure for iridium‐catalyzed reductive coupling of grignard reagents and tertiary amides. It presents some of the important points to be considered, the …
Number of citations: 0 onlinelibrary.wiley.com
W Beck, H Bauer, B Olgemöller, DA Clifford… - Inorganic …, 1989 - Wiley Online Library
This chapter contains sections titled: carbonylchlorohydrido(tetrafluoroborato)bis(triphenylphosphine)iridium(III) Carbonylchloromethyl(tetrafluoroborato)bis(triphenylphosphine)iridium(…
Number of citations: 1 onlinelibrary.wiley.com
PG Sammes - Annual Reports Section" B"(Organic Chemistry), 1969 - pubs.rsc.org
Catalytic Hydrogenation.-Further details on homogeneous hydrogenation have been reported. The activities of both c hloro tris (trip heny lp hosp hine) r hodium (I) and trans-…
Number of citations: 1 pubs.rsc.org

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